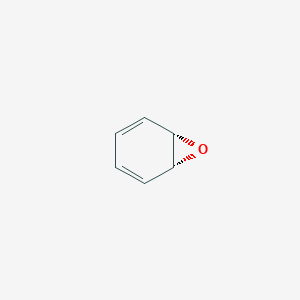

Benzene oxide

Description

Structure

3D Structure

Properties

CAS No. |

1488-25-1 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C6H6O/c1-2-4-6-5(3-1)7-6/h1-6H |

InChI Key |

WDFZWSZNOFELJY-UHFFFAOYSA-N |

SMILES |

C1=CC2C(O2)C=C1 |

Isomeric SMILES |

C1=C[C@@H]2[C@@H](O2)C=C1 |

Canonical SMILES |

C1=CC2C(O2)C=C1 |

Synonyms |

enzene oxide benzene oxide, conjugate acid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Enduring Significance of Benzene Oxide: A Technical Guide

Introduction

Benzene (B151609) oxide (C₆H₆O) occupies a pivotal position in the study of aromatic compound metabolism and reactive intermediates. This strained epoxide of benzene exists in a fascinating equilibrium with its valence tautomer, the seven-membered ring system known as oxepine.[1] Initially a theoretical curiosity, the discovery and characterization of benzene oxide have provided profound insights into the mechanisms of carcinogenesis, drug metabolism, and the fundamental principles of chemical reactivity. This technical guide offers an in-depth exploration of the historical context surrounding the discovery of this compound, detailed experimental protocols for its synthesis, comprehensive quantitative data, and visualizations of key chemical and biological pathways.

Historical Context: From Postulate to Proven Intermediate

The journey to understanding this compound began long before its definitive identification. The concept of "arene oxides" as transient intermediates in the biological oxidation of aromatic hydrocarbons was a pivotal hypothesis in the mid-20th century.[2] This theory sought to explain the formation of phenols and dihydrodiols, which were known metabolites of aromatic compounds like benzene and naphthalene.

The German chemist Emanuel Vogel was a towering figure in the field of aromatic chemistry and made significant contributions to the chemistry of annulenes and related compounds.[3] His work was instrumental in advancing the understanding of molecules existing at the boundaries of aromaticity and anti-aromaticity, a class to which the this compound/oxepine system belongs. While the initial proposals for arene oxides as metabolic intermediates came from various researchers studying drug metabolism, Vogel's group was at the forefront of the chemical synthesis and characterization of these elusive molecules. His development of synthetic routes to this compound and its derivatives allowed for the detailed study of their unique chemical properties, including the valence tautomerism with oxepines.[4]

A significant breakthrough in confirming the biological relevance of this compound came from studies on the cytochrome P450 enzyme system. It was established that cytochrome P450, particularly the CYP2E1 isoform, catalyzes the epoxidation of benzene to form this compound in the liver.[5][6] This discovery solidified the role of this compound as a key intermediate in benzene metabolism and toxicity. The subsequent rearrangement of this compound to phenol (B47542), a process known as the NIH shift, and its enzymatic hydration to a dihydrodiol, are critical steps in the detoxification and bioactivation pathways of benzene.[2]

The historical timeline of benzene itself provides a backdrop to the later discovery of its oxide. Benzene was first isolated by Michael Faraday in 1825 from the oily residue of illuminating gas.[7][8] Its cyclic structure was famously proposed by Friedrich August Kekulé in 1865.[7] The eventual synthesis and characterization of this compound in the 20th century added a new layer of complexity and fascination to the chemistry of this foundational aromatic compound.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful execution due to the reactive nature of the target molecule. A common and effective method proceeds from 1,4-cyclohexadiene (B1204751).[9]

Step 1: Epoxidation of 1,4-Cyclohexadiene

-

Reagents and Materials: 1,4-cyclohexadiene, peroxyacetic acid, dichloromethane (B109758) (CH₂Cl₂), sodium bicarbonate (NaHCO₃) solution.

-

Procedure:

-

Dissolve 1,4-cyclohexadiene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.

-

Slowly add a solution of peroxyacetic acid in dichloromethane to the flask over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 4-6 hours at room temperature.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the monoepoxide product.

-

Step 2: Dibromination of the Epoxide

-

Reagents and Materials: The epoxide from Step 1, bromine (Br₂), carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve the epoxide in carbon tetrachloride in a flask protected from light.

-

Slowly add a solution of bromine in carbon tetrachloride to the flask at 0 °C.

-

Stir the reaction mixture at room temperature until the bromine color disappears.

-

Remove the solvent under reduced pressure to obtain the crude dibrominated epoxide.

-

Step 3: Double Dehydrobromination to this compound

-

Reagents and Materials: The dibrominated epoxide from Step 2, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve the crude dibrominated epoxide in tetrahydrofuran.

-

Add DBU to the solution at room temperature and stir the mixture for 12-18 hours.

-

Filter the reaction mixture to remove the DBU-hydrobromide salt.

-

Carefully remove the solvent under reduced pressure at low temperature to obtain crude this compound.

-

-

Purification:

-

Purification of this compound is challenging due to its instability. Low-temperature column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., a mixture of pentane (B18724) and diethyl ether) can be employed. All purification steps should be carried out rapidly and at low temperatures to minimize decomposition. The overall yield for this three-step process is typically in the range of 50-60%.[9]

-

Quantitative Data

The unique chemical nature of the this compound-oxepine system is reflected in its spectroscopic data.

Table 1: NMR Spectroscopic Data for this compound and Oxepine

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| This compound | ¹H | ~4.0 (epoxide protons) | J ≈ 4 Hz (vicinal) |

| ~6.3 (olefinic protons) | |||

| ¹³C | ~55 (epoxide carbons) | ||

| ~125 (olefinic carbons) | |||

| Oxepine | ¹H | ~5.1 (protons adjacent to oxygen) | |

| ~6.3 (other olefinic protons) | |||

| ¹³C | ~90 (carbons adjacent to oxygen) | ||

| ~130 (other olefinic carbons) |

Note: The exact chemical shifts can vary depending on the solvent and temperature. The equilibrium between this compound and oxepine is rapid, and at room temperature, a time-averaged spectrum is often observed. At low temperatures (e.g., -130 °C), the individual signals for each tautomer can be resolved.[10][11]

Table 2: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 94 | [C₆H₆O]⁺ (Molecular Ion) |

| 78 | [C₆H₆]⁺ (Loss of O) |

| 77 | [C₆H₅]⁺ (Loss of H from benzene fragment) |

| 66 | [C₅H₆]⁺ (Loss of CO) |

| 51 | [C₄H₃]⁺ |

The fragmentation pattern of this compound in mass spectrometry is characterized by the loss of an oxygen atom to form the stable benzene radical cation (m/z 78). Further fragmentation of the benzene ring leads to characteristic ions at m/z 77, 51, and others.[12]

Visualizing Key Pathways

Chemical Synthesis Workflow

The multi-step synthesis of this compound from 1,4-cyclohexadiene can be visualized as a logical workflow.

Metabolic Pathway of Benzene

The biological transformation of benzene to phenol proceeds through the critical intermediate, this compound.

References

- 1. Arene oxide - Wikipedia [en.wikipedia.org]

- 2. Arene oxides as intermediates in the metabolism of aromatic substrates: alkyl and oxygen migrations during isomerization of alkylated arene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emanuel Vogel (1927 – 2011) - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene [mdpi.com]

- 7. Benzene - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Benzene Oxide from 1,4-Cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzene (B151609) oxide from 1,4-cyclohexadiene (B1204751), a critical process for accessing this versatile intermediate in organic synthesis and drug development. The methodology detailed herein is based on a scalable, three-step sequence developed by the research group of Professor Steve Davies at the University of Oxford. The synthesis involves an initial epoxidation of 1,4-cyclohexadiene, followed by bromination of the remaining double bond, and culminating in a double dehydrobromination to yield the target arene oxide.

Reaction Scheme Overview

The synthesis of benzene oxide from 1,4-cyclohexadiene proceeds through the following three key steps:

-

Monoepoxidation: 1,4-Cyclohexadiene is first reacted with a peroxy acid, such as peroxyacetic acid or meta-chloroperoxybenzoic acid (m-CPBA), to selectively form the monoepoxide, 7-oxabicyclo[4.1.0]hept-2-ene.

-

Bromination: The remaining alkene functionality in the monoepoxide intermediate is then subjected to bromination to yield a dibrominated epoxide.

-

Double E2 Elimination: Finally, treatment of the dibrominated epoxide with a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces a double E2 elimination to afford the final product, this compound (7-oxabicyclo[4.1.0]hepta-2,4-diene).

This synthetic route has been demonstrated to be effective for preparing this compound on a 5- to 10-gram scale.[1]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of this compound from 1,4-cyclohexadiene.

Step 1: Synthesis of 7-Oxabicyclo[4.1.0]hept-2-ene (Monoepoxide)

This procedure involves the selective epoxidation of one of the double bonds in 1,4-cyclohexadiene.

| Parameter | Value/Description |

| Reactants | 1,4-Cyclohexadiene, Peroxyacetic Acid (or m-CPBA) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Not specified, but typically epoxidations are run at 0 °C to room temperature. |

| Reaction Time | Not specified. |

| Work-up | Not detailed in the summary, but would typically involve quenching excess peroxy acid and washing the organic layer. |

Step 2: Synthesis of Dibromo-7-oxabicyclo[4.1.0]heptane

The monoepoxide is immediately treated with bromine to form the dibrominated intermediate.

| Parameter | Value/Description |

| Reactants | 7-Oxabicyclo[4.1.0]hept-2-ene, Bromine (Br₂) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Not specified, but brominations are often performed at low temperatures (e.g., 0 °C). |

| Reaction Time | Not specified. |

| Work-up | Not detailed in the summary, but would likely involve quenching excess bromine and washing. |

| Combined Yield (Steps 1 & 2) | 88%[1] |

Step 3: Synthesis of this compound (7-Oxabicyclo[4.1.0]hepta-2,4-diene)

The final step involves a double elimination reaction to form the two double bonds of this compound.

| Parameter | Value/Description |

| Reactant | Dibromo-7-oxabicyclo[4.1.0]heptane |

| Reagent | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent | Not specified, but ethers like diethyl ether or THF are common for such eliminations. |

| Temperature | Not specified. |

| Reaction Time | Not specified. |

| Work-up | Not detailed in the summary, but would involve removing the DBU salt and purifying the product. |

| Yield | 54%[1] |

Quantitative Data Summary

| Reaction Step | Product | Overall Yield | Scale | Reference |

| Steps 1 & 2 | Dibromo-7-oxabicyclo[4.1.0]heptane | 88% | 5-10 g | [1] |

| Step 3 | This compound | 54% | 5-10 g | [1] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Synthetic pathway to this compound.

Caption: Step-by-step experimental workflow.

Significance in Drug Development

This compound is a valuable precursor for the synthesis of various biologically active molecules. For instance, the Davies group utilized this compound as a key starting material for the synthesis of multiple conduramines.[1] Conduramines are a class of aminocyclitols, some of which exhibit interesting biological activities and are found in natural products.[1] The ability to synthesize this compound in a scalable manner opens up avenues for the exploration and development of novel therapeutic agents based on the conduramine scaffold and other complex molecules derived from this versatile arene oxide. The initial epoxidation step in the metabolism of benzene is thought to proceed through this compound, making it a relevant molecule in toxicological studies as well.[2][3]

References

An In-Depth Technical Guide to Benzene Oxide-Oxepin Valence Tautomerism: Core Principles, Experimental Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the benzene (B151609) oxide-oxepin valence tautomerism, a dynamic equilibrium of significant interest in organic chemistry, toxicology, and drug metabolism. Benzene oxide, an epoxide of benzene, exists in a rapid and reversible equilibrium with its seven-membered valence isomer, oxepin (B1234782). This document details the fundamental principles governing this tautomerism, including its thermodynamics and kinetics. It presents a compilation of quantitative data and detailed experimental protocols for the synthesis, isolation, and characterization of these tautomers using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide explores the crucial role of the this compound-oxepin system in the metabolic activation of benzene, a known carcinogen. The subsequent enzymatic and non-enzymatic transformations of these tautomers, including the NIH shift, are discussed in the context of their biological implications. This whitepaper aims to serve as a valuable resource for researchers in academia and industry, providing the necessary theoretical background and practical methodologies to investigate this fascinating and important chemical phenomenon.

Introduction: The Concept of Valence Tautomerism

Valence tautomerism is a form of isomerism where molecules with the same molecular formula rapidly interconvert through the reorganization of bonding electrons, resulting in a change in the connectivity of atoms.[1] Unlike prototropic tautomerism, which involves the migration of a proton, valence tautomerism involves the breaking and forming of single and double bonds without the migration of any atoms or groups.[1] The equilibrium between this compound and its isomer, oxepin, is a classic example of this phenomenon.[1][2]

This compound is an arene oxide, a class of compounds that serve as intermediates in the oxidative metabolism of aromatic hydrocarbons.[2] It exists in a dynamic equilibrium with oxepin, a seven-membered heterocyclic compound with three double bonds.[2][3] This equilibrium is established through a disrotatory 6π electrocyclic reaction, with this compound undergoing ring-opening to form oxepin, and oxepin undergoing ring-closing to revert to this compound.[2]

The this compound-Oxepin Equilibrium: A Thermodynamic and Kinetic Perspective

The position of the equilibrium between this compound and oxepin is highly sensitive to environmental factors, particularly the solvent.[4][5] In nonpolar solvents, the equilibrium favors the formation of oxepin, while in polar, protic solvents, this compound is the predominant species.[4][5] This solvent dependence is attributed to the differing polarities of the two tautomers and their interactions with the surrounding medium.[4]

Quantitative Thermodynamic and Kinetic Data

The following tables summarize the key thermodynamic and kinetic parameters that govern the this compound-oxepin valence tautomerism.

| Parameter | Value | Conditions | Reference(s) |

| Enthalpy of Isomerization (ΔH°) | |||

| This compound → Oxepin | -1.7 kcal/mol | CF3Br/pentane | [6] |

| +0.14 kcal/mol | DFT Calculation | [4] | |

| Entropy of Isomerization (ΔS°) | |||

| This compound → Oxepin | Favors Oxepin | CF3Br/pentane | [6] |

| 2.03 cal/mol·K | DFT Calculation | [4] | |

| Gibbs Free Energy of Isomerization (ΔG°) | |||

| This compound → Oxepin | ~ -1.3 kcal/mol | Room Temperature, CF3Br/pentane | [6] |

| -0.47 kcal/mol | 298 K, DFT Calculation | [4] | |

| Equilibrium Ratio (this compound : Oxepin) | |||

| 90 : 10 | Water-methanol mixture | [4][5] | |

| 30 : 70 | Isooctane | [4][5] | |

| 1 : 13 | Argon matrix | [6] | |

| Activation Energy (Ea) | |||

| This compound → Oxepin | 9.1 kcal/mol | [7] | |

| Oxepin → this compound | 7.2 kcal/mol | CF3Br/pentane | [4][6][7] |

| Half-life of this compound | ~34 min | 25°C, pD 7.0, aqueous buffer | [8][9] |

Table 1: Thermodynamic and Kinetic Data for the this compound-Oxepin Tautomerism.

Experimental Methodologies

Synthesis of this compound

A common and scalable synthesis of this compound starts from 1,4-cyclohexadiene.[2][10]

Protocol: Synthesis of this compound from 1,4-Cyclohexadiene [10]

-

Epoxidation: 1,4-Cyclohexadiene is reacted with a peroxy acid, such as peroxyacetic acid, to form the monoepoxide.

-

Bromination: The resulting epoxide is treated with bromine (Br₂) to form a dibromide from the remaining double bond. This reaction proceeds through a bromonium ion intermediate.

-

Double Elimination: The dibrominated epoxide is then reacted with a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce a double E2 elimination, forming the two double bonds of this compound.

-

Purification: The crude this compound is carefully purified, often by distillation under reduced pressure, as it is a volatile compound.[11] It is important to remove the DBU, as prolonged exposure can lead to degradation of the product.[2]

Spectroscopic Characterization

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and matrix-isolation Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for studying the this compound-oxepin equilibrium, as they can "freeze out" the individual tautomers.[6]

Protocol: Low-Temperature NMR Spectroscopy [6]

-

Sample Preparation: A solution of the this compound/oxepin mixture is prepared in a suitable low-freezing point solvent, such as a mixture of CF₃Br and pentane.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at very low temperatures (e.g., below -120°C) using a high-field NMR spectrometer.

-

Analysis: At these low temperatures, the rate of interconversion is slow enough on the NMR timescale to allow for the observation of separate signals for this compound and oxepin.

Protocol: Matrix-Isolation FTIR Spectroscopy [5]

-

Matrix Preparation: A gaseous mixture of the this compound/oxepin tautomers and an inert matrix gas (e.g., argon) is prepared.

-

Deposition: The mixture is deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (e.g., 3 K).

-

Data Acquisition: The FTIR spectrum of the isolated molecules in the inert matrix is recorded.

-

Analysis: The vibrational frequencies of the individual tautomers can be observed and assigned, providing structural information.

Spectroscopic Data

| Tautomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | IR Absorption Frequencies (cm⁻¹) |

| This compound | Epoxide Protons: ~3.5-4.0Olefinic Protons: ~6.0-6.5 | Epoxide Carbons: ~55-60Olefinic Carbons: ~120-130 | C-H (sp²): ~3030C=C: ~1600, 1450-1500Epoxide C-O: ~850-950 |

| Oxepin | Olefinic Protons: ~5.0-6.5 | Olefinic Carbons: ~110-140 | C-H (sp²): ~3020-3100C=C: ~1650C-O-C: ~1000-1300 |

Table 2: Characteristic Spectroscopic Data for this compound and Oxepin. (Data compiled from various sources, including[12][13][14][15][16][17][18])

Biological Significance: Benzene Metabolism and the Role of this compound

Benzene is a known human carcinogen that requires metabolic activation to exert its toxic effects.[19] The initial and critical step in this activation is the oxidation of benzene to this compound, a reaction catalyzed primarily by the cytochrome P450 enzyme CYP2E1 in the liver.[20]

The Metabolic Fate of this compound

Once formed, this compound is at a metabolic crossroads, leading to several detoxification and toxification pathways.

Figure 1: Metabolic pathways of this compound.

4.1.1. Rearrangement to Phenol and the NIH Shift

A major fate of this compound is its spontaneous, non-enzymatic rearrangement to phenol.[20] This rearrangement often proceeds via the "NIH shift," a 1,2-hydride shift that was first observed at the National Institutes of Health.[21][22] In this mechanism, a hydrogen atom (or another substituent) on the aromatic ring migrates to an adjacent carbon during the hydroxylation reaction.[21][22] The NIH shift is a hallmark of arene oxide intermediates in aromatic hydroxylation.[21]

4.1.2. Enzymatic Hydrolysis to Benzene Dihydrodiol

This compound can be detoxified by the enzyme epoxide hydrolase, which catalyzes the addition of water to the epoxide ring, forming trans-1,2-dihydroxy-1,2-dihydrobenzene (benzene dihydrodiol).[20]

4.1.3. Conjugation with Glutathione

Another important detoxification pathway is the conjugation of this compound with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[8][19][23] This reaction forms S-phenylglutathione, which is further metabolized and excreted as S-phenylmercapturic acid.[8][19] GSTT1 and GSTP1 have been identified as key enzymes in this detoxification process.[19][23]

4.1.4. Oxepin Ring Opening

The oxepin tautomer can undergo ring-opening to form the reactive and toxic metabolite, trans,trans-muconaldehyde.[20]

Experimental Workflow for Studying Benzene Metabolism

In vitro studies using liver microsomes are commonly employed to investigate the metabolism of benzene and the formation of its metabolites.

Figure 2: Experimental workflow for in vitro benzene metabolism studies.

Protocol: In Vitro Benzene Metabolism Assay with Liver Microsomes [6][11][22][24][25]

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human, rat, or mouse), a NADPH-generating system (or NADPH and NADH), and a phosphate (B84403) buffer (pH 7.4).

-

Substrate Addition: Add the substrate, typically radiolabeled benzene (e.g., [¹⁴C]benzene), to the incubation mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

-

Extraction: Extract the metabolites from the aqueous phase into an organic solvent.

-

Analysis: Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) with UV and radioactivity detection to separate and quantify the different metabolites.[4][21][26][27] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification and confirmation of volatile metabolites like this compound.[11][22]

Conclusion

The this compound-oxepin valence tautomerism represents a fundamentally important and intricate chemical equilibrium with profound implications for understanding the metabolic activation of benzene and its associated toxicity. This technical guide has provided a detailed overview of the core principles governing this tautomerism, supported by a comprehensive compilation of quantitative data. The experimental protocols outlined herein offer practical guidance for the synthesis, characterization, and biological investigation of this dynamic system. A thorough understanding of the factors that influence the this compound-oxepin equilibrium and the subsequent metabolic pathways is crucial for researchers in the fields of toxicology, pharmacology, and drug development. The methodologies and data presented in this document are intended to facilitate further research into the role of arene oxides in both toxicological processes and the development of novel therapeutic agents.

References

- 1. youtube.com [youtube.com]

- 2. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 3. graphviz.org [graphviz.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of this compound with thiols including glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. This compound is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Identification of this compound as a product of benzene metabolism by mouse, rat, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound is a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 27. benchchem.com [benchchem.com]

Spectroscopic Properties of Benzene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene (B151609) oxide (7-oxabicyclo[4.1.0]hepta-2,4-diene) is a pivotal intermediate in the metabolic activation of benzene, a ubiquitous environmental pollutant and known carcinogen. Its role as a precursor to toxic metabolites that can lead to myelotoxicity and leukemia makes the understanding of its chemical and physical properties crucial for toxicology and drug development. This guide provides a comprehensive overview of the spectroscopic properties of benzene oxide, offering a detailed examination of its UV-Vis, infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometric (MS) characteristics. A key feature of this compound's chemistry is its valence tautomerism with oxepin, an equilibrium that is highly sensitive to the surrounding environment and significantly influences its spectroscopic signature.

The this compound-Oxepin Equilibrium

This compound exists in a dynamic equilibrium with its valence tautomer, oxepin. This equilibrium is fundamental to its reactivity and spectroscopic properties. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[1][2]

Caption: The valence tautomerism between this compound and oxepin.

Synthesis and Isolation of this compound

A common and effective method for the synthesis of this compound involves the epoxidation of 1,4-cyclohexadiene, followed by bromination and a double dehydrobromination.[3]

Experimental Protocol: Synthesis of this compound

-

Epoxidation: 1,4-Cyclohexadiene is treated with a peroxy acid, such as peroxyacetic acid, to form the monoepoxide.

-

Bromination: The resulting epoxide is then reacted with bromine (Br₂) to yield a dibrominated epoxide. This reaction proceeds via a bromonium ion intermediate, followed by anti-addition of the bromide ion.

-

Dehydrobromination: The dibromide is treated with a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce a double E2 elimination, forming the two double bonds of this compound.[3]

-

Purification: The resulting this compound is a liquid that can be purified by distillation under reduced pressure.

References

Benzene Oxide: A Pivotal Intermediate in the Metabolic Activation and Toxicity of Benzene

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Benzene (B151609), a ubiquitous environmental pollutant and known human carcinogen, requires metabolic activation to exert its toxic effects, primarily myelotoxicity and leukemia.[1][2] The initial and rate-limiting step in this activation is the oxidation of benzene to benzene oxide, a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[3][4] this compound is a highly reactive electrophilic epoxide that serves as a critical branching point in benzene metabolism.[3][5] It can undergo several competing transformations: spontaneous rearrangement to phenol, enzymatic hydration to benzene dihydrodiol, conjugation with glutathione, or tautomerization to oxepin, which can lead to ring-opened toxic aldehydes.[3][4][6] The balance between these detoxification and toxification pathways, and the subsequent secondary metabolism of its products, ultimately determines the formation of reactive species responsible for bone marrow damage. This guide provides a detailed examination of the formation and metabolic fate of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the complex metabolic network through detailed diagrams.

Introduction to Benzene Metabolism and Toxicity

Benzene is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), with established links to acute myeloid leukemia (AML), aplastic anemia, and myelodysplastic syndrome.[1][7] The toxicity of benzene is not caused by the parent compound itself but by its metabolites.[2] Metabolism is a prerequisite for benzene-induced myelotoxicity.[3][6] The process begins in the liver, where benzene is converted into a cascade of reactive intermediates that can be transported to the bone marrow, the primary target organ for benzene toxicity.[6][8] Understanding the central role of the first metabolite, this compound, is fundamental to elucidating the mechanisms of toxicity and developing strategies for risk assessment and mitigation.

The Formation of this compound: The Gateway to Benzene's Biological Activity

The metabolic activation of benzene is initiated by the cytochrome P450 (CYP) mixed-function oxidase system.

-

Enzymatic Reaction : The primary enzyme responsible for the monooxygenation of benzene to this compound is CYP2E1, although other isoforms may contribute to a lesser extent.[4]

-

Reaction Site : This conversion predominantly occurs in the liver, the main site of xenobiotic metabolism.[3][6]

-

Chemical Nature : this compound is a chemically reactive epoxide.[3][5] It exists in a dynamic equilibrium with its valence tautomer, oxepin.[3][5][9] This electrophilic nature allows it to react with cellular nucleophiles, including proteins and DNA, but it is also sufficiently stable to be transported from the liver to extrahepatic tissues like the bone marrow.[3][6][10]

Metabolic Fates of this compound

Once formed, this compound is at a metabolic crossroads, leading to multiple downstream products through four primary pathways. The relative flux through these pathways is determined by the activities of various enzymes and the availability of co-substrates.

References

- 1. gov.uk [gov.uk]

- 2. A review of quantitative studies of benzene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Arene oxide - Wikipedia [en.wikipedia.org]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Benzene - Wikipedia [en.wikipedia.org]

- 8. nationalacademies.org [nationalacademies.org]

- 9. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Cytochrome P450 in the Formation of Benzene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene (B151609), a ubiquitous environmental pollutant and known human carcinogen, exerts its toxicity primarily through metabolic activation. The initial and rate-limiting step in this bioactivation cascade is the oxidation of benzene to the highly reactive electrophile, benzene oxide. This critical transformation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with cytochrome P450 2E1 (CYP2E1) playing the predominant role. This guide provides an in-depth examination of the enzymatic process of this compound formation, detailing the key CYP isozymes involved, the subsequent metabolic fate of this compound, and the experimental methodologies used to investigate these pathways. Quantitative data on enzyme kinetics and metabolite distribution are summarized, and key metabolic and experimental workflows are visualized to facilitate a comprehensive understanding of this crucial aspect of benzene toxicology.

Introduction: The Imperative of Benzene Metabolism

Benzene is an established hematotoxic and leukemogenic agent, with toxicity being entirely dependent on its metabolic conversion to reactive intermediates.[1][2] The parent compound itself is relatively inert; however, its bioactivation in the liver, and to a lesser extent in other tissues such as the bone marrow, initiates a cascade of reactions leading to cellular damage.[1][3] The central, initiating event in this process is the monooxygenation of the benzene ring to form this compound, a reaction primarily mediated by the cytochrome P450 system.[4] Understanding the specifics of this enzymatic step is fundamental to assessing the risk associated with benzene exposure and developing strategies for mitigating its adverse health effects.

The Core Reaction: Cytochrome P450-Mediated Epoxidation of Benzene

The conversion of benzene to this compound is a classic example of a xenobiotic oxidation reaction catalyzed by cytochrome P450 monooxygenases. The overall reaction involves the incorporation of one atom of molecular oxygen into the benzene ring to form an epoxide, while the other oxygen atom is reduced to water, utilizing electrons supplied by NADPH.

The generally accepted catalytic cycle for this reaction involves:

-

Binding of benzene to the ferric (Fe³⁺) iron of the CYP heme prosthetic group.

-

A one-electron reduction of the heme iron to the ferrous state (Fe²⁺).

-

Binding of molecular oxygen (O₂) to the ferrous heme.

-

A second one-electron reduction, leading to a peroxy-iron species.

-

Protonation and cleavage of the O-O bond, generating a highly reactive ferryl-oxo (Fe⁴⁺=O) species, known as Compound I.

-

This potent oxidizing agent abstracts an electron from the benzene π-system, leading to the formation of the this compound epoxide and regeneration of the ferric resting state of the enzyme.[5][6]

Key Cytochrome P450 Isozymes

While several CYP isozymes can metabolize benzene, a few are of primary importance.

-

Cytochrome P450 2E1 (CYP2E1): This is unequivocally the most efficient and principal enzyme responsible for benzene oxidation to this compound in both rats and humans, particularly at the low concentrations typical of environmental and occupational exposures.[2][4][7][8][9] CYP2E1 is expressed predominantly in the liver but also found in extrahepatic tissues, including the bone marrow, the primary target for benzene toxicity.[3] Its expression is notably induced by ethanol (B145695), a factor that can potentiate benzene toxicity.[10][11][12][13] Studies using CYP2E1 knockout mice have conclusively demonstrated that its absence dramatically reduces benzene metabolism and completely abrogates its myelotoxicity.[4][8]

-

Cytochrome P450 2B1 (CYP2B1): This isozyme is also involved in benzene metabolism, although its contribution is more significant at higher benzene concentrations.[2][14]

-

Cytochrome P450 2F (CYP2F) and 2A13: There is evidence to suggest that other isozymes, such as those in the CYP2F subfamily, may play a role in benzene metabolism within the lung.[2] Along with CYP2A13, these pulmonary enzymes are implicated in a high-affinity, low-capacity metabolic pathway that dominates at ambient, sub-ppm exposure levels.[15]

The Metabolic Fate of this compound

This compound is an unstable and reactive epoxide that serves as a critical branchpoint in the metabolic pathway. It is not typically detected in vivo due to its short half-life and rapid conversion into several downstream metabolites.

-

Spontaneous Rearrangement to Phenol: The major pathway for this compound detoxification is a non-enzymatic, spontaneous tautomerization to form phenol.[16] Phenol is the most abundant urinary metabolite of benzene.[16][17]

-

Enzymatic Hydration: The enzyme microsomal epoxide hydrolase (mEH) catalyzes the hydration of this compound to form trans-1,2-dihydro-1,2-benzenediol (benzene dihydrodiol).

-

Glutathione (B108866) Conjugation: this compound can be conjugated with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs), to yield S-phenylmercapturic acid (SPMA), which is excreted in the urine.[16]

-

Rearrangement to Oxepin (B1234782) and Ring Opening: this compound exists in equilibrium with its valence tautomer, oxepin.[16] The enzymatic opening of the oxepin ring is believed to yield trans,trans-muconaldehyde, which is subsequently oxidized to trans,trans-muconic acid (t,t-MA), a key urinary biomarker of benzene exposure.[18][19]

Downstream Metabolism and Generation of Toxic Species

The initial metabolites of this compound are further processed, leading to the formation of the ultimate toxic species.

-

Phenol is further hydroxylated by CYP2E1 to form hydroquinone .[14][20]

-

Benzene dihydrodiol is dehydrogenated to catechol .

-

Hydroquinone and catechol are oxidized in the bone marrow by myeloperoxidase to their respective highly reactive and toxic quinones: 1,4-benzoquinone and 1,2-benzoquinone .[7][21]

-

These quinones, along with ring-opened metabolites like trans,trans-muconaldehyde, are believed to be the ultimate toxicants. They readily bind to cellular macromolecules like DNA and proteins and induce oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage, apoptosis, and bone marrow suppression.[1][14][21]

Quantitative Data on Benzene Metabolism

Table 1: Relative Abundance of Human Urinary Benzene Metabolites

The distribution of metabolites is highly dependent on the exposure concentration, reflecting the saturation of different metabolic pathways.

| Metabolite | Relative Abundance at 0.1-10 ppm Exposure[16][17] | Metabolic Pathway Origin |

| Phenol | 70 - 85% | This compound Rearrangement |

| Hydroquinone | 5 - 10% | Phenol Oxidation |

| Catechol | 5 - 10% | Benzene Dihydrodiol Dehydrogenation |

| trans,trans-Muconic Acid | 5 - 10% | This compound/Oxepin Ring Opening |

| S-Phenylmercapturic Acid | < 1% | This compound Glutathione Conjugation |

Note: Data are approximate and can vary based on individual genetics (e.g., CYP2E1 activity), co-exposures, and other factors.

Table 2: Kinetic Parameters for Benzene Metabolism

Kinetic data highlight the existence of at least two distinct metabolic pathways: a high-affinity, low-capacity pathway dominant at low concentrations (likely pulmonary CYPs) and a lower-affinity, high-capacity pathway dominant at higher concentrations (hepatic CYP2E1).

| Pathway / Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Primary Site / Condition | Reference |

| High-Affinity Pathway | ~0.3 - 0.6 | Low | Lung / Low (< 1 ppm) | [15][16] |

| Low-Affinity Pathway (CYP2E1) | ~60 - 150 | High | Liver / High (> 1 ppm) | [15][16][20] |

| Human Liver Microsomes (CYP2E1) | N/A | 0.34 - 4.44 (Initial Rate) | Liver | [20] |

Note: Kinetic values are highly variable depending on the experimental system (recombinant enzyme vs. microsomes), species, and analytical methods.

Experimental Protocols

Protocol for In Vitro Benzene Metabolism Using Liver Microsomes

This protocol describes a typical experiment to measure the formation of benzene metabolites from a microsomal preparation.

Objective: To quantify the rate of benzene metabolism and the profile of metabolites generated by liver microsomes.

Materials:

-

Pooled human or rodent liver microsomes.

-

[¹⁴C]-Benzene (for radiometric detection) or unlabeled benzene.

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).

-

NADPH-generating system:

-

NADP⁺

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Magnesium chloride (MgCl₂)

-

-

Incubator/shaking water bath set to 37°C.

-

Stopping solution: Ice-cold acetonitrile (B52724) or methanol (B129727).

-

Microcentrifuge.

-

HPLC system for analysis.

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a master mix of the NADPH-generating system in phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube, add phosphate buffer, the microsomal protein (e.g., 0.5 mg/mL final concentration), and the NADPH-generating system master mix. Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.[22]

-

Initiation: Start the reaction by adding the substrate, benzene (e.g., to a final concentration of 50 µM), to the pre-warmed mixture.[22] Vortex briefly.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 10, 20, 30 minutes for a time-course experiment).

-

Termination: Stop the reaction at the desired time point by adding an equal volume of ice-cold acetonitrile.[22] This precipitates the protein.

-

Sample Processing: Vortex the terminated reaction mixture vigorously. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for analysis of benzene metabolites.

Protocol for HPLC Analysis of Benzene Metabolites

This protocol provides a general method for the separation and quantification of major water-soluble benzene metabolites.

Objective: To separate and quantify phenol, catechol, hydroquinone, and t,t-muconic acid.

Materials:

-

Reversed-phase HPLC system with a UV or photodiode array (PDA) detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic or acetic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic or acetic acid.

-

Authentic standards for all metabolites to be quantified.

Methodology:

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of phenol, catechol, hydroquinone, and t,t-muconic acid in a solvent matching the initial mobile phase composition.

-

HPLC Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Monitor at multiple wavelengths. A common wavelength for t,t-muconic acid is ~260 nm, while phenolic metabolites can be detected around 270-280 nm.[23][24]

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 5% B

-

5-20 min: Ramp linearly from 5% to 60% B

-

20-25 min: Hold at 60% B

-

25-30 min: Return to 5% B and equilibrate for the next injection.

-

-

-

Analysis:

-

Inject the prepared standards to establish retention times and generate calibration curves (peak area vs. concentration).

-

Inject the supernatants from the microsomal incubation experiment.

-

Identify metabolites in the samples by comparing their retention times to those of the authentic standards.

-

Quantify the concentration of each metabolite by interpolating its peak area from the corresponding standard curve.

-

Conclusion

The oxidation of benzene to this compound by cytochrome P450 enzymes, particularly CYP2E1, is the critical initiating step in its metabolic activation and subsequent toxicity. The formation of this reactive epoxide opens a complex metabolic network leading to the generation of multiple toxic species, including benzoquinones and muconaldehyde, in the target bone marrow tissue. A thorough understanding of the enzymes involved, their kinetic properties, and the factors that modulate their activity (such as genetic polymorphisms and co-exposure to inducers like ethanol) is paramount for the fields of toxicology, drug development, and public health. The experimental protocols outlined herein provide a robust framework for researchers to further investigate the intricacies of benzene metabolism and its toxicological consequences.

References

- 1. An overview of benzene metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP2E1-dependent benzene toxicity: the role of extrahepatic benzene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduction of benzene metabolism and toxicity in mice that lack CYP2E1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of CYP2E1 induction by ethanol on the immunotoxicity and genotoxicity of extended low-level benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. CYP2E1 and Oxidative Liver Injury by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of CYP2E1 in Ethanol-Induced Oxidant Stress, Fatty Liver and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of CYP2E1 and 2B1 in metabolic activation of benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human Benzene Metabolism Following Occupational and Environmental Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative metabolism of benzene and trans,trans-muconaldehyde to trans,trans-muconic acid in DBA/2N and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. Benzene metabolism by human liver microsomes in relation to cytochrome P450 2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS | MDPI [mdpi.com]

- 23. hrcak.srce.hr [hrcak.srce.hr]

- 24. academic.oup.com [academic.oup.com]

Spontaneous Rearrangement of Benzene Oxide to Phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene (B151609) oxide, a pivotal intermediate in the metabolic activation of benzene, undergoes a spontaneous and acid-catalyzed rearrangement to phenol (B47542). This isomerization is of significant interest in toxicology and drug development due to its association with the "NIH shift," a fascinating intramolecular migration phenomenon. This technical guide provides an in-depth exploration of the core principles governing this rearrangement, including its mechanism, kinetics, and the experimental methodologies used for its investigation. Detailed protocols for the synthesis of benzene oxide, its kinetic analysis, and the study of the NIH shift using isotopic labeling are presented. Quantitative data are summarized for easy reference, and key pathways are visualized using Graphviz diagrams.

Introduction

The oxidative metabolism of aromatic compounds is a fundamental process in pharmacology and toxicology. Benzene, a ubiquitous environmental pollutant and a structural motif in many pharmaceutical agents, is metabolized by cytochrome P450 enzymes to form this compound.[1] This reactive epoxide can then undergo several transformations, including enzymatic hydration to a dihydrodiol, conjugation with glutathione, and, most notably, a spontaneous rearrangement to phenol.[2]

This non-enzymatic isomerization is not a simple keto-enol tautomerism but a complex process that can involve the intramolecular migration of substituents on the aromatic ring, a phenomenon known as the NIH shift.[3] Understanding the kinetics and mechanism of this rearrangement is crucial for predicting the metabolic fate of aromatic drugs and for assessing the toxicological risks associated with benzene exposure.

Reaction Mechanism

The spontaneous rearrangement of this compound to phenol is believed to proceed through a mechanism involving the formation of a zwitterionic intermediate. The reaction can be either spontaneous or acid-catalyzed.

Spontaneous Rearrangement

Under neutral or basic conditions, this compound can rearrange to phenol. The proposed mechanism involves the opening of the epoxide ring to form a zwitterion, which then tautomerizes to a dienone before finally aromatizing to phenol.

Acid-Catalyzed Rearrangement

In the presence of acid, the rearrangement is significantly accelerated. The acid protonates the epoxide oxygen, making the C-O bond more labile and facilitating ring opening to form a carbocation intermediate. This carbocation can then rearomatize to phenol.

The NIH Shift

A key feature of the rearrangement of substituted arene oxides is the NIH shift, an intramolecular migration of a substituent (like deuterium (B1214612), an alkyl group, or a halogen) from the position of hydroxylation to an adjacent carbon atom.[3] This phenomenon provides strong evidence for the formation of arene oxide intermediates in aromatic hydroxylation reactions.[3] The extent of the NIH shift is influenced by the electronic nature of the substituent and the reaction conditions.

Quantitative Data

The kinetics of the rearrangement of this compound and its derivatives have been studied under various conditions. The following tables summarize key quantitative data.

| Parameter | Value | Conditions | Reference |

| Half-life of this compound | ~34 min | 25°C, pD/pH 7 in 95:5 (v/v) phosphate (B84403) buffer in D2O with (CD3)2SO | [2] |

| ~8 min | In rat blood ex vivo | [4] |

| Compound | Rate Constant (k) | Conditions | Reference |

| 1,4-Dimethylthis compound | k0 = 4.8 x 10-3 s-1 | Spontaneous rearrangement (pH ≥ 6) | [5] |

| kH1 = 7.3 x 102 M-1s-1 | Acid-catalyzed rearrangement | [5] | |

| kH2 = 5.3 x 102 M-1s-1 | Acid-catalyzed rearrangement via diol intermediate | [5] |

Note: Activation energy for the spontaneous rearrangement of unsubstituted this compound was not explicitly found in the searched literature.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a method described for the scalable synthesis of this compound.[6]

Materials:

-

Peroxyacetic acid

-

Bromine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (CH2Cl2)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Sodium thiosulfate (B1220275) (Na2S2O3) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Epoxidation: Dissolve 1,4-cyclohexadiene in CH2Cl2 and cool to 0 °C. Add peroxyacetic acid dropwise while maintaining the temperature at 0 °C. Stir for 2-4 hours.

-

Work-up 1: Quench the reaction by adding saturated NaHCO3 solution. Separate the organic layer and wash sequentially with saturated Na2S2O3 solution, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Bromination: Dissolve the crude epoxide in CH2Cl2 and cool to 0 °C. Add a solution of bromine in CH2Cl2 dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up 2: Wash the reaction mixture with saturated Na2S2O3 solution, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the dibromide.

-

Elimination: Dissolve the dibromide in an appropriate solvent (e.g., CH2Cl2) and cool to 0 °C. Add DBU dropwise and stir the reaction at room temperature overnight.

-

Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude this compound by column chromatography on silica (B1680970) gel.

Kinetic Analysis of this compound Rearrangement by HPLC

This protocol outlines a general method for monitoring the disappearance of this compound and the appearance of phenol over time.

Materials and Instrumentation:

-

This compound solution in a suitable solvent (e.g., acetonitrile (B52724)/water)

-

Buffer solutions of desired pH

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (with or without a modifier like formic acid)

-

Phenol standard solution

Procedure:

-

Reaction Setup: Prepare a solution of this compound in the chosen buffer at a known concentration and maintain it at a constant temperature.

-

HPLC Method:

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the mobile phase (e.g., a gradient of acetonitrile and water).

-

Set the UV detector to a wavelength where both this compound and phenol have significant absorbance (e.g., 220 nm or 254 nm).

-

-

Data Collection:

-

At regular time intervals, inject a small aliquot of the reaction mixture into the HPLC system.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and phenol based on their retention times, confirmed by injecting standards.

-

Integrate the peak areas of this compound and phenol at each time point.

-

Plot the concentration of this compound (proportional to its peak area) versus time.

-

Determine the rate constant of the reaction by fitting the data to the appropriate kinetic model (e.g., first-order decay).

-

Isotopic Labeling Study of the NIH Shift by GC-MS

This protocol describes an experiment to demonstrate the NIH shift using a deuterated this compound analog.

Materials and Instrumentation:

-

Synthesized deuterated this compound (e.g., [2,5-D2]this compound)

-

Acidic aqueous solution (e.g., dilute HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Synthesis of Deuterated this compound: Synthesize the deuterated this compound using an appropriate deuterated starting material and the synthesis protocol described in section 4.1.

-

Rearrangement Reaction: Dissolve the deuterated this compound in an acidic aqueous solution to induce the rearrangement.

-

Extraction: After the reaction is complete, extract the phenolic products with an organic solvent like ethyl acetate.

-

Sample Preparation for GC-MS: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate if necessary.

-

GC-MS Analysis:

-

Inject the sample into the GC-MS.

-

Use a temperature program to separate the components.

-

Acquire mass spectra for the eluting peaks.

-

-

Data Analysis:

-

Identify the phenol peak based on its retention time and mass spectrum.

-

Analyze the mass spectrum of the phenol to determine the extent of deuterium retention. The presence of a significant molecular ion peak corresponding to deuterated phenol (e.g., m/z for C6H4DO-H) confirms the NIH shift.

-

Quantify the ratio of deuterated to non-deuterated phenol to determine the percentage of the NIH shift.

-

Conclusion

The spontaneous rearrangement of this compound to phenol is a chemically rich process with significant biological implications. This guide has provided a comprehensive overview of the reaction mechanism, including the celebrated NIH shift, and has presented quantitative kinetic data to inform researchers in the fields of drug metabolism and toxicology. The detailed experimental protocols offer a practical framework for synthesizing this compound and for studying its fascinating rearrangement kinetics and mechanistic pathways. Further research into the precise activation parameters for the spontaneous rearrangement of unsubstituted this compound and the influence of various physiological factors on the reaction rate will continue to refine our understanding of this important transformation.

References

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis? [mdpi.com]

- 4. Direct catalytic oxidation of benzene to phenol over metal-free graphene-based catalyst - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. m.youtube.com [m.youtube.com]

Toxicological profile of benzene oxide

An In-depth Technical Guide to the Toxicological Profile of Benzene (B151609) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene is an established human carcinogen, the toxicity of which is contingent upon its metabolic activation.[1][2] The primary and pivotal step in this bioactivation process is the oxidation of benzene to benzene oxide, catalyzed by cytochrome P450 enzymes.[3][4] this compound is a reactive electrophilic intermediate that serves as a critical branching point, leading to a cascade of toxic metabolites. Its relative stability allows for translocation from its primary site of formation in the liver to target organs, most notably the bone marrow.[3][5] This document provides a comprehensive technical overview of the toxicological profile of this compound, detailing its metabolic fate, mechanisms of toxicity, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for professionals in toxicology, pharmacology, and drug development.

Formation and Metabolic Fate of this compound

The metabolism of benzene is a prerequisite for its toxicity, initiating with the formation of this compound.[3][6] This conversion is predominantly carried out by the cytochrome P450 mixed-function oxidase system, with CYP2E1 being the principal enzyme involved, primarily in the liver.[3][4] Once formed, this compound is a chemically ambiguous molecule; it is a sufficiently reactive electrophile to form covalent adducts with cellular macromolecules like DNA and proteins, yet stable enough to circulate from the liver to the bone marrow.[5][7] The estimated half-life of this compound in aqueous buffer (pH 7.4, 37°C) is approximately 5.2 minutes.[1]

This compound stands at the crossroads of several metabolic pathways:

-

Spontaneous Rearrangement to Phenol (B47542): This is a major, non-enzymatic pathway where this compound isomerizes to form phenol, which is subsequently conjugated or further oxidized to other toxic metabolites like hydroquinone (B1673460) and catechol.[3][5][8]

-

Enzymatic Hydration: The enzyme epoxide hydrolase catalyzes the hydration of this compound to benzene dihydrodiol. This diol is then a substrate for dihydrodiol dehydrogenase, leading to the formation of catechol.[3][5][6]

-

Glutathione (B108866) Conjugation: In a key detoxification pathway, Glutathione S-transferases (GSTs) catalyze the conjugation of this compound with glutathione (GSH), leading to the formation and subsequent urinary excretion of S-phenylmercapturic acid (SPMA).[1][3]

-

Ring Opening to Muconaldehyde: this compound exists in equilibrium with its valence tautomer, oxepine.[1] The oxepine ring can open to form the highly reactive and myelotoxic α,β-unsaturated aldehyde, trans,trans-muconaldehyde (MCA).[3][5]

Toxicological Effects

The toxicity of benzene is mediated by its metabolites, with this compound being the precursor to a cascade of reactive molecules that cause damage in target tissues, particularly the bone marrow.[3][9]

Genotoxicity and Carcinogenicity

This compound is an electrophilic epoxide capable of reacting with nucleophilic sites within DNA, forming covalent adducts.[5] This DNA reactivity is a critical initiating event in its carcinogenic mechanism. The primary adduct identified from the reaction of this compound with DNA is 7-phenylguanine (7-PhG).[10][11] While the reactivity of this compound with DNA is considered relatively low, the continuous exposure and metabolic turnover can lead to an accumulation of genetic damage.[11] The resulting chromosomal aberrations and mutations are believed to contribute to the development of leukemia, particularly acute myeloid leukemia (AML), which is strongly associated with chronic benzene exposure.[9][12]

Myelotoxicity and Hematotoxicity

The hallmark of chronic benzene toxicity is damage to the bone marrow, leading to hematological disorders such as aplastic anemia, pancytopenia, and leukemia.[7][9][13] While this compound can be translocated to the bone marrow, its downstream metabolites are considered the primary effectors of myelotoxicity.[3][6] The combination of phenol and hydroquinone, both derived from this compound, acts synergistically to induce toxicity.[5] Furthermore, trans,trans-muconaldehyde (MCA) is a potent myelotoxin.[3][5] These metabolites can deplete intracellular glutathione, generate reactive oxygen species (ROS), and form adducts with critical proteins (e.g., histones, tubulin), disrupting hematopoietic stem cell function and differentiation.[3][14]

Cytotoxicity

At the cellular level, benzene and its metabolites induce cytotoxicity primarily through the generation of oxidative stress and the induction of apoptosis.[15][16] Benzene metabolites can engage in redox cycling, leading to the formation of ROS such as superoxide (B77818) anion.[13][17] This oxidative stress overwhelms cellular antioxidant defenses, causing damage to lipids, proteins, and DNA, and triggering programmed cell death pathways.[16][18]

Implicated Signaling Pathways

The toxic effects of benzene metabolites are mediated through the dysregulation of critical cellular signaling pathways. Chronic exposure to low doses of benzene has been shown to modulate pathways activated by oxidative stress.

Benzene metabolites, through the generation of ROS, can activate stress-activated protein kinase/Jun amino-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[19] Activation of these cascades, along with the NF-κB signaling pathway, can lead to divergent cellular outcomes, including apoptosis or inflammation and cell proliferation, which may contribute to the carcinogenic process.[19][20]

Quantitative Toxicological Data

Quantitative data is essential for risk assessment and for understanding the potency of this compound and its detoxification pathways.

Table 1: Stability and Reactivity of this compound

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Half-life | 5.2 min | 37°C, pH 7.4 phosphate (B84403) buffer | [1] |

| Half-life in Blood | ~8 min | Rat blood | [10] |

| Stability in Solvents | Stable for 2-3 months | Aprotic solvents (Et₂O, CDCl₃) at 20°C |[1] |

Table 2: Kinetic Parameters for GST-Catalyzed Detoxification of this compound

| GST Isozyme | Putative Kₘ (µM) | Vₘₐₓ (fmol/s) | Conditions | Reference |

|---|---|---|---|---|

| GSTT1 | 420 | 450 | 37°C | [1] |

| GSTP1 | 3600 | 3100 | 37°C | [1] |

| GSTA1 | Not Determined | < 1 fmol/s | 37°C | [1] |

| GSTM1 | Not Determined | < 1 fmol/s | 37°C | [1] |

GSTA1 and GSTM1 exhibited insufficient activity for kinetic parameter determination.

Table 3: In Vitro DNA Adduct Formation by this compound

| Reactant | Adduct | Yield (ppm, mean ± SD) | Conditions | Reference |

|---|---|---|---|---|

| 2'-deoxyguanosine | 7-phenylguanine | 14 ± 5 | Physiological | [11] |

| 2'-deoxyadenosine | N⁶-phenyladenine | 500 ± 70 | Physiological | [11] |

| Calf Thymus DNA | 7-phenylguanine | 26 ± 11 | Acidic Hydrolysis |[11] |

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the toxicology of this compound.

Protocol: Analysis of this compound-DNA Adducts by LC-MS/MS

This protocol provides a workflow for the detection and quantification of DNA adducts, such as 7-phenylguanine, formed from this compound exposure.[10][11]

-

Sample Preparation: DNA is isolated from cells or tissues exposed to benzene (in vivo) or reacted directly with this compound (in vitro).

-

DNA Hydrolysis: The DNA is hydrolyzed to its constituent nucleosides or bases. This is typically achieved through vigorous acidic hydrolysis or a combination of enzymes (e.g., nuclease P1, alkaline phosphatase).[11]

-

Chromatographic Separation: The hydrolysate is injected into a liquid chromatography (LC) system, often a nano-LC for high sensitivity. A C18 reverse-phase column is commonly used to separate the adducts from the normal, unmodified nucleosides.

-

Mass Spectrometry Analysis: The eluent from the LC is introduced into a tandem mass spectrometer.

-

Ionization: Nanoelectrospray ionization (NSI) is used to gently ionize the molecules.[10]

-

Detection: The analysis is performed in parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) mode. The mass spectrometer is set to isolate the specific mass-to-charge ratio (m/z) of the protonated adduct (precursor ion) and, following fragmentation, to monitor for specific product ions characteristic of that adduct.[10]

-

-

Quantification: The amount of adduct is quantified by comparing the peak area of the adduct to that of a known amount of a stable isotope-labeled internal standard.

Protocol: In Vitro Cytotoxicity and ROS Production Assay

This method assesses the direct cytotoxic effects of this compound on a relevant cell line, such as the human myeloid HL-60 cell line, and measures the induction of oxidative stress.[15][16]

-

Cell Culture: HL-60 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum) under standard conditions (37°C, 5% CO₂).

-

Exposure: Cells are seeded into multi-well plates and treated with various concentrations of benzene or its metabolites (e.g., 50 µM) for a specified duration (e.g., 4-24 hours).[16] Appropriate vehicle controls are included.

-

Apoptosis Measurement (Flow Cytometry):

-

Cells are harvested and washed with a binding buffer.

-

They are then stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells, while PI enters necrotic or late apoptotic cells. Flow cytometry analysis allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

-

ROS Measurement (Flow Cytometry):

-

Prior to the end of the exposure period, cells are loaded with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.

-

Protocol: Microsomal Metabolism Assay for this compound Detection

This in vitro assay uses liver microsomes to replicate the initial P450-mediated metabolism of benzene and allows for the detection of this compound.[21]

-

Preparation of Incubation Mixture: The reaction is performed in a phosphate buffer (pH 7.4). The mixture contains liver microsomes (from human, rat, or mouse), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or simply NADPH and NADH, and the substrate, benzene (e.g., 1 mM).[21] Control incubations with heat-inactivated microsomes are run in parallel.

-

Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, typically by adding a cold organic solvent like methylene (B1212753) chloride or ethyl acetate. The solvent serves to precipitate proteins and extract the metabolites. The mixture is vortexed and centrifuged.

-

Analysis by GC-MS:

-

The organic extract is carefully collected and may be concentrated under a stream of nitrogen.

-

The sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The GC separates the components of the mixture based on their volatility and interaction with the column.

-

The mass spectrometer detects and identifies the compounds as they elute. This compound is identified by comparing its retention time and mass spectrum to that of an authentic synthetic standard.[21]

-

Conclusion

This compound is the central, obligatory intermediate in the metabolic activation of benzene. Its toxicological profile is defined by its dual role as a direct-acting genotoxic agent and as the progenitor of a diverse array of highly reactive and myelotoxic metabolites. An in-depth understanding of its formation, metabolic fate, and the cellular and molecular sequelae of its downstream products is critical for assessing the health risks associated with benzene exposure and for the development of potential preventative or therapeutic strategies. The quantitative data and experimental protocols summarized herein provide a foundational resource for researchers dedicated to elucidating the complex mechanisms of benzene-induced toxicity.

References

- 1. This compound is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzene, cytochrome, carcinogenesis: A topic in preventive toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The fate of benzene-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. gov.uk [gov.uk]

- 10. Analysis of the this compound-DNA Adduct 7-Phenylguanine by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry-Parallel Reaction Monitoring: Application to DNA from Exposed Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Benzene - Wikipedia [en.wikipedia.org]

- 13. The toxicity of benzene and its metabolism and molecular pathology in human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Environmental Assessment and Evaluation of Oxidative Stress and Genotoxicity Biomarkers Related to Chronic Occupational Exposure to Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzene induces cytotoxicity without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Linalool reverses benzene-induced cytotoxicity, oxidative stress and lysosomal/mitochondrial damages in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of nitric oxide on DNA damage induced by benzene metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

The Carcinogenic Potential of Benzene Oxide Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzene (B151609), a ubiquitous environmental and industrial chemical, is a well-established human carcinogen, with a primary association with acute myeloid leukemia (AML).[1] The carcinogenicity of benzene is not attributed to the parent compound itself, but rather to its complex biotransformation into a series of reactive metabolites. This technical guide provides an in-depth examination of the carcinogenic potential of benzene oxide and its subsequent metabolites. It consolidates quantitative data on their carcinogenicity, details key experimental protocols for their evaluation, and visualizes the critical metabolic and signaling pathways involved in benzene-induced carcinogenesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of chemical carcinogenesis and the development of safer chemicals and therapeutics.

Metabolism of Benzene and the Formation of Reactive Metabolites

The metabolic activation of benzene is a prerequisite for its toxicity and carcinogenicity.[2] This process is initiated primarily in the liver by cytochrome P450 (CYP) enzymes, with CYP2E1 being the most efficient at oxidizing benzene to this compound.[3][4] this compound is a critical, albeit unstable, intermediate that stands at a crossroads of detoxification and toxification pathways.

This compound can undergo several transformations:

-

Spontaneous Rearrangement: It can non-enzymatically rearrange to form phenol, a major metabolite of benzene.[2][5]

-

Enzymatic Hydration: Epoxide hydrolase can convert this compound to benzene dihydrodiol, which is then dehydrogenated to catechol.[2][5]

-